molecular formula C18H24N2O B2388983 (E)-1-(4-cyclobutyl-1,4-diazepan-1-yl)-3-phenylprop-2-en-1-one CAS No. 2321342-48-5

(E)-1-(4-cyclobutyl-1,4-diazepan-1-yl)-3-phenylprop-2-en-1-one

Cat. No.: B2388983
CAS No.: 2321342-48-5
M. Wt: 284.403
InChI Key: XRAFKTQORDPCLU-ZHACJKMWSA-N
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Description

(E)-1-(4-cyclobutyl-1,4-diazepan-1-yl)-3-phenylprop-2-en-1-one is a complex organic compound characterized by its unique structure, which includes a cyclobutyl ring, a diazepane ring, and a phenylpropene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-cyclobutyl-1,4-diazepan-1-yl)-3-phenylprop-2-en-1-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the cyclobutyl diazepane intermediate, followed by the introduction of the phenylpropene moiety through a series of coupling reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or tetrahydrofuran. Temperature control and inert atmosphere conditions are crucial to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. Continuous flow reactors can also be employed to enhance efficiency and scalability. The use of automated systems for monitoring and controlling reaction conditions ensures consistent quality and high yield.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-cyclobutyl-1,4-diazepan-1-yl)-3-phenylprop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(E)-1-(4-cyclobutyl-1,4-diazepan-1-yl)-3-phenylprop-2-en-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which (E)-1-(4-cyclobutyl-1,4-diazepan-1-yl)-3-phenylprop-2-en-1-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-(4-cyclobutyl-1,4-diazepan-1-yl)-3-phenylprop-2-en-1-one: shares structural similarities with other diazepane-containing compounds and phenylpropene derivatives.

    Rebamipide: A quinolinone derivative with similar pharmacological properties.

    Diazepam: A well-known diazepane compound used as a medication.

Uniqueness

What sets this compound apart is its unique combination of a cyclobutyl ring and a phenylpropene moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(E)-1-(4-cyclobutyl-1,4-diazepan-1-yl)-3-phenylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O/c21-18(11-10-16-6-2-1-3-7-16)20-13-5-12-19(14-15-20)17-8-4-9-17/h1-3,6-7,10-11,17H,4-5,8-9,12-15H2/b11-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRAFKTQORDPCLU-ZHACJKMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CCCN(CC2)C(=O)C=CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(C1)N2CCCN(CC2)C(=O)/C=C/C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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